molecular formula C14H22N2O B2626457 2-(1-Benzyl-piperidin-4-ylamino)-ethanol CAS No. 130818-96-1

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Cat. No.: B2626457
CAS No.: 130818-96-1
M. Wt: 234.343
InChI Key: KXSSEEPLNUNWMD-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an ethanolamine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpiperidinone, while reduction can produce various secondary or tertiary amines.

Scientific Research Applications

2-(1-Benzyl-piperidin-4-ylamino)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A precursor in the synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol.

    Piperidine: The parent compound of the piperidine ring structure.

    Ethanolamine: The parent compound of the ethanolamine moiety.

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical and biological properties

Biological Activity

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an aminoethanol moiety. Its chemical formula is C14H22N2OC_{14}H_{22}N_{2}O, which includes a hydroxyl group that enhances its solubility and bioavailability—critical factors in drug design.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is significant for treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function. The compound's structure allows it to effectively interact with the active site of AChE, potentially improving therapeutic outcomes in cognitive disorders .

NLRP3 Inflammasome Inhibition

Recent studies have also highlighted the compound's potential as an NLRP3 inflammasome inhibitor . This activity is crucial for modulating inflammatory responses, particularly in conditions associated with pyroptosis and IL-1β release. In vitro studies demonstrated that this compound could inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells stimulated with LPS/ATP.

Biological Activity Summary Table

Activity Mechanism Potential Applications
Acetylcholinesterase InhibitionInteraction with AChE active siteAlzheimer's disease treatment
NLRP3 Inflammasome InhibitionModulation of inflammatory pathwaysTreatment of inflammatory diseases
Analgesic PropertiesUnknown mechanism; potential receptor modulationPain management therapies

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, primarily through its AChE inhibitory activity. The compound was shown to enhance cognitive performance in rodent models .
  • Inflammation Models : In vitro experiments revealed that the compound significantly reduced IL-1β levels in macrophages, suggesting its efficacy in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
  • Pain Management : Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways, although further studies are needed to elucidate the specific mechanisms involved .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSSEEPLNUNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903506
Record name NoName_4185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-1-benzylpiperidine (2.13 g, 11.2 mmol) and 2-bromoethanol (0.15 g, 4.08 mmol) in anhydrous CH2Cl2 (20 ml) was added Hunig's base (2.6 ml, 5.7 mmol). The solution was refluxed for 24 hours. After evaporating off CH2Cl2, the crude material was purified by silica flash chromatography to afford 2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethanol (0.88 g, 3.8 mmol) with 92% yield. FAB Mass [M+1]+35Cl 235.
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2.13 g
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0.15 g
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2.6 mL
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reactant
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Synthesis routes and methods II

Procedure details

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